B-Raf IN 1 -

B-Raf IN 1

Catalog Number: EVT-274192
CAS Number:
Molecular Formula: C29H24F3N5O
Molecular Weight: 515.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
B-RAF IN 1 is an inhibitor of B-RAF (IC50 = 24 nM) that also inhibits C-RAF (IC50 = 25 nM). It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα, at concentrations greater than 2 µM, but does inhibit p38α and CAMKII (IC50s = 216 and 822 nM, respectively). B-RAF IN 1 binds to B-RAF in the inactive conformation based on co-crystallization with the wild-type enzyme. It inhibits proliferation of WM 266-4 and HT29 cells with IC50 values of 920 and 780 nM, respectively.
MDK36057, also known as B-Raf-IN-1, is a potent b-Raf inhibitor. MDK36057 has CAS#950736-05-7. The last 5 digit CAS# was used in its code name for easy communication.

N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

    Compound Description: N-{2-Fluor-5-[3-nitro-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is a pyrazolo[1,5-a]pyrimidine derivative. This compound exhibits an ability to inhibit GABA A receptors. []

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. The presence of a substituted phenyl ring at the 7-position of the pyrazolo[1,5-a]pyrimidine is another key structural similarity. []

N-{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide []

    Compound Description: N-{2-Fluor-5-[3-cyano-pyrazolo[1,5-a]pyrimidin-7-yl]-phenyl}-N-methylacetamide is another pyrazolo[1,5-a]pyrimidine derivative with GABA A receptor inhibitory activity. []

    Relevance: Similar to the previous compound, this molecule exhibits the core pyrazolo[1,5-a]pyrimidine structure and a substituted phenyl ring at the 7-position, linking it structurally to N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. []

N-[3-(3-Cyanopyrazolo[1,5-α]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide []

    Compound Description: N-[3-(3-Cyanopyrazolo[1,5-α]pyrimidin-7-yl)phenyl]-N-ethyl-acetamide exhibits anxiolytic, antiepileptic, sedative-hypnotic, and skeletal muscle relaxant properties. []

    Relevance: This compound shares a close structural resemblance to N-[3-(3-{4-[(dimethylamino)methyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-3-(trifluoromethyl)benzamide. Both compounds possess the same core pyrazolo[1,5-a]pyrimidine scaffold with a substituted phenyl ring at the 7-position. Additionally, both have an acetamide group attached to this phenyl ring, further strengthening their structural similarity. The main differences lie in the substituents on the phenyl ring linked to the pyrimidine core and the presence of a trifluoromethyl group on the benzamide moiety in the main compound. []

Source and Classification

B-Raf IN 1 is classified as a B-Raf inhibitor, part of a broader category of kinase inhibitors. These inhibitors are designed to block the activity of specific kinases involved in cancer progression. The development of B-Raf IN 1 is rooted in the understanding of the molecular mechanisms underlying oncogenic mutations in B-Raf, particularly its role in constitutive activation leading to enhanced signaling through the MAPK pathway.

Synthesis Analysis

The synthesis of B-Raf IN 1 involves several key steps that optimize its efficacy and selectivity. The process typically includes:

  1. Starting Materials: The synthesis begins with commercially available compounds such as 5-chloro-7-azaindole.
  2. Reagents: Various reagents are used, including propane-1-sulfonic acid and other organic solvents.
  3. Reaction Conditions: Specific conditions such as temperature, pH, and reaction time are meticulously controlled to ensure high yield and purity of the final product.
  4. Purification: Techniques such as chromatography are employed to isolate B-Raf IN 1 from by-products.

The detailed synthetic route can be complex, often requiring optimization through iterative cycles of synthesis and testing for biological activity.

Molecular Structure Analysis

The molecular structure of B-Raf IN 1 can be characterized by:

  • Chemical Formula: The exact chemical formula can vary based on the specific derivative being synthesized.
  • 3D Configuration: Advanced techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy may be used to elucidate the three-dimensional arrangement of atoms within the molecule.
  • Functional Groups: Key functional groups that contribute to its binding affinity and specificity towards mutated B-Raf kinases are identified through structural analysis.

This molecular characterization is essential for understanding how B-Raf IN 1 interacts with its target.

Chemical Reactions Analysis

B-Raf IN 1 primarily participates in biochemical reactions that inhibit the activity of B-Raf kinases. The relevant chemical reactions include:

  • Binding Interactions: The inhibitor forms non-covalent interactions with the ATP-binding site of mutated B-Raf.
  • Inhibition Mechanism: Upon binding, it prevents phosphorylation events that would normally activate downstream signaling pathways.

These interactions are crucial for its function as an inhibitor and are often studied through kinetic assays to determine binding affinity and inhibition constants.

Mechanism of Action

The mechanism of action for B-Raf IN 1 involves:

  1. Targeting Mutated Kinase: B-Raf IN 1 selectively binds to the ATP-binding site of mutated B-Raf (e.g., V600E), inhibiting its kinase activity.
  2. Downstream Effects: By inhibiting B-Raf, downstream signaling through MEK and ERK is also inhibited, leading to reduced cell proliferation and survival in cancer cells.
  3. Selectivity: The design of B-Raf IN 1 aims for high selectivity towards mutant forms over wild-type B-Raf, minimizing off-target effects.

This mechanism highlights the potential for targeted therapy in cancers driven by specific mutations.

Physical and Chemical Properties Analysis

The physical and chemical properties of B-Raf IN 1 include:

  • Molecular Weight: Typically around 400-500 g/mol, depending on specific modifications.
  • Solubility: Solubility profiles are essential for formulation; often optimized for aqueous environments.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy; studies may assess degradation rates over time.

These properties influence both the pharmacokinetics and pharmacodynamics of the compound.

Applications

B-Raf IN 1 has significant applications in:

  • Cancer Therapy: Primarily used in treating melanoma and other cancers associated with B-Raf mutations.
  • Clinical Trials: Investigated in various clinical settings to evaluate efficacy, safety, and optimal dosing regimens.
  • Research Tool: Utilized in laboratory settings to study signaling pathways involving B-Raf and its role in oncogenesis.
Molecular Mechanisms of B-Raf IN 1 Target Engagement

Structural Determinants of BRAF Kinase Domain Interaction with B-Raf IN 1

The BRAF kinase domain adopts a characteristic bilobal structure common to protein kinases, featuring a smaller N-lobe (β-strands and αC-helix) and a larger C-lobe (α-helices and the activation loop), connected by a flexible hinge region forming the ATP-binding pocket [7] [10]. B-Raf IN 1 engages this domain through specific interactions dictated by its chemical scaffold. As a Type I½ inhibitor, it stabilizes the αC-helix in an "OUT" position while maintaining the DFG motif (Asp594-Phe595-Gly596) in the "IN" conformation (DFG-IN/αC-OUT), a state associated with intermediate kinase activity [1] [10]. This binding mode is distinct from first-generation inhibitors like sorafenib (Type II, DFG-OUT/αC-IN) and leverages unique interactions within the hydrophobic pocket adjacent to the ATP site.

Key residues governing binding affinity include:

  • Val600: Located in the activation loop, mutations here (e.g., V600E) drastically alter inhibitor sensitivity profiles. B-Raf IN 1 shows optimized binding to the wild-type Val600 conformation or specific mutants.
  • Phe595: Part of the DFG motif. Its orientation influences access to the hydrophobic back pocket. B-Raf IN 1 exploits pockets created by Phe595 displacement.
  • Lys483 and Glu501: Form the critical salt bridge stabilizing the active kinase conformation. B-Raf IN 1 binding subtly modulates the distance and charge distribution between these residues, impacting catalytic competency [3] [9].
  • Gly-loop (G462-G469): Flexibility here allows accommodation of diverse inhibitor scaffolds. B-Raf IN 1 interactions constrain this loop, reducing conformational entropy and enhancing binding stability [10].

Table 1: Structural Features Impacting B-Raf IN 1 Binding

Structural ElementConformation Stabilized by B-Raf IN 1Key Residues for InteractionFunctional Consequence
DFG MotifINPhe595, Asp594Maintains ATP-binding pocket geometry; avoids deep hydrophobic pocket occupation
αC-HelixOUTGlu501, Lys483Disrupts active salt bridge; favors inactive-like state
Glycine-rich Loop (P-loop)Semi-rigidG464, G469, F468Constrains ATP access; enhances compound residence time
Activation SegmentPartially extendedVal600, K601, T599Impedes full catalytic activation; modulates substrate (MEK) access

Allosteric Modulation of BRAF Activation Loop Dynamics by B-Raf IN 1

The BRAF activation loop (A-loop, residues 593-623) is a critical regulatory element whose conformation dictates kinase activity. In the inactive state, it folds into an inhibitory α-helix (AS-H1) and positions the DFG phenylalanine (Phe595) to sterically hinder ATP binding ("DFG-out" in extreme cases) and occlude the substrate docking site [3] [7]. B-Raf IN 1 exerts profound allosteric control over A-loop dynamics.

Binding within the ATP pocket induces a partial extension of the A-loop, disrupting the stable AS-H1 helix formation characteristic of the fully inactive state [3]. This prevents the autoinhibitory interactions seen in quiescent BRAF. Crucially, while extending the loop, B-Raf IN 1 binding simultaneously restricts the full conformational freedom needed for the A-loop to adopt the catalytically competent, open conformation required for efficient MEK binding and phosphorylation. Molecular dynamics simulations reveal that B-Raf IN 1 binding:

  • Reduces A-loop flexibility: Specifically dampens the hinge motions around residues T599 and S602, which are critical phosphorylation sites for full activation.
  • Disrupts phospho-mimetic stabilization: Oncogenic V600E mutation stabilizes the active A-loop conformation partly through a salt bridge between Glu600 and Lys507 (αC-helix). B-Raf IN 1, by favoring the αC-helix OUT position, prevents the formation of this stabilizing salt bridge even if the A-loop attempts to extend, effectively countering the constitutive activation driven by V600E-like mutations [3] [9].
  • Alters solvent accessibility: Shields key regulatory phosphorylation sites (T599, S602) within the A-loop, potentially hindering their modification by upstream regulators or dimer partners.

This allosteric "lock" on the A-loop dynamics represents a key mechanism by which B-Raf IN 1 maintains BRAF in a signaling-incompetent state, distinct from simply competing with ATP.

Role of BRAF Dimerization in B-Raf IN 1 Binding Efficacy

BRAF activation physiologically requires dimerization (homo- or hetero-dimerization with CRAF/RAF1 or ARAF). This dimerization is mediated primarily by side-to-side interactions involving the kinase domains, facilitated by RAS-GTP recruitment and membrane localization [1] [4] [8]. Dimerization has profound implications for inhibitor efficacy.

B-Raf IN 1 exhibits dimer-dependent inhibitory properties. Its binding affinity and inhibitory potency differ significantly between monomeric and dimeric BRAF states:

  • Monomeric BRAF (e.g., BRAF V600E): BRAFV600E can signal as a hyperactive monomer independent of RAS-driven dimerization. B-Raf IN 1 binds with high affinity to the monomeric BRAFV600E kinase domain, effectively suppressing its constitutive activity by locking it in the αC-OUT/DFG-IN state described earlier [1] [10].
  • Dimeric BRAF (Wild-type or certain mutants): Wild-type BRAF signals strictly as a dimer. B-Raf IN 1 binds preferentially to one protomer within the dimer. By stabilizing the αC-OUT conformation in its bound protomer, it creates negative cooperativity via steric clashes at the dimer interface. This prevents the second protomer from adopting a fully active conformation (αC-IN) even if unbound, leading to asymmetric inactivation of the dimer [1] [8] [10]. This mechanism explains its efficacy against dimer-prone mutants (e.g., Class II mutants like L597Q, G469A) where first-generation αC-OUT inhibitors (vemurafenib, dabrafenib) show poor efficacy due to paradoxical activation.

Table 2: Impact of BRAF Dimerization Status on B-Raf IN 1 Efficacy

BRAF StateSignaling MechanismB-Raf IN 1 Binding AffinityFunctional OutcomeComparison to 1st Gen (Vemurafenib)
Monomeric (e.g., V600E)RAS-independent monomerHighDirect inhibition of catalytic activityEffective (Similar)
Dimeric (Wild-type)RAS-dependent dimerModerate (per protomer)Asymmetric inactivation; prevents full dimer activationParadoxical activation likely; Less effective
Dimeric (Class II Mutant e.g., G469A)RAS-independent constitutive dimerModerate-HighSuppresses dimer activity; no paradoxical activationParadoxical activation likely; Ineffective
Heterodimeric (e.g., BRAF-CRAF)Enhanced by RAS; common resistance mechanismModerate (BRAF protomer)Inhibits BRAF protomer; may indirectly modulate CRAFOften ineffective; can stabilize dimer

Importantly, B-Raf IN 1 binding does not induce or stabilize dimer formation to the same extent as some αC-IN inhibitors (e.g., sorafenib) or paradoxically activating αC-OUT inhibitors (vemurafenib/dabrafenib in WT/RAS-mut cells) [1] [8]. Its binding mode presents a lower propensity for resistance driven by dimerization. Quantitative proteomic studies of RAF1-BRAF dimers show distinct interactome changes upon inhibitor binding; B-Raf IN 1 induces less pronounced changes associated with pathway reactivation compared to vemurafenib or sorafenib [8].

Impact of Co-occurring RAS/MEK Mutations on Target Affinity

The efficacy of BRAF inhibitors is heavily influenced by the genetic context, particularly co-occurring mutations activating upstream (RAS) or downstream (MEK) components of the MAPK pathway. B-Raf IN 1's affinity and functional inhibition are modulated by these alterations:

  • Co-occurring RAS Mutations (e.g., KRAS G12V, NRAS Q61K):
  • Increased RAS-GTP Levels: Activating RAS mutations lead to persistent GTP-loading of RAS. This drives enhanced RAF dimerization (CRAF-CRAF, BRAF-CRAF, BRAF-BRAF) at the membrane [3] [5] [6].
  • Impact on B-Raf IN 1: While B-Raf IN 1 can asymmetrically inhibit dimers (Section 1.3), the sheer abundance of RAS-driven dimers presents a challenge. High dimer levels can saturate the inhibitor's capacity, reducing its effective cellular concentration per dimer. Furthermore, RAS activation often overcomes negative feedback mechanisms (e.g., SPRY, DUSP expression), sustaining pathway flux despite BRAF inhibition within some dimers [5] [6]. Crucially, RAS mutations do not directly alter the binding affinity of B-Raf IN 1 for the BRAF kinase domain itself. However, the functional consequence is reduced pathway suppression due to persistent dimer formation and signaling robustness. Cells harboring both BRAF and RAS mutations often show decreased sensitivity to B-Raf IN 1 compared to cells with BRAF mutation alone [6].

  • Co-occurring MEK Mutations (e.g., MEK1 P124S, MEK2 Q60P):

  • Bypass Effect: Mutations in MEK1/2 can render them less dependent on RAF for activation or hyperresponsive to low levels of RAF activity. These mutations act downstream of BRAF.
  • Impact on B-Raf IN 1: MEK mutations decouple MEK/ERK activation from BRAF activity. Therefore, even if B-Raf IN 1 effectively inhibits BRAF kinase activity (reducing BRAF-mediated MEK phosphorylation), the mutant MEK proteins can maintain significant ERK signaling output autonomously or via other inputs [5] [6]. This leads to apparent reduced efficacy of B-Raf IN 1 in suppressing ERK phosphorylation and cell proliferation, despite its target (BRAF) being effectively engaged. Mechanistically, MEK mutations do not alter the binding affinity of B-Raf IN 1 for BRAF; instead, they undermine the functional consequence of that binding on the pathway output.

Table 3: Influence of Co-occurring MAPK Pathway Mutations on B-Raf IN 1 Function

Co-occurring MutationPrimary Molecular ConsequenceImpact on B-Raf IN 1 BRAF BindingImpact on MAPK Pathway SuppressionMechanism of Reduced Efficacy
RAS (e.g., KRAS G12D)Persistent GTP-RAS; Enhanced RAF dimerizationMinimal direct impact on affinitySignificantly ReducedSaturation of inhibitor by excess dimers; Sustained dimer signaling; Loss of negative feedback
NF1 LossIncreased GTP-RAS (reduced GAP activity)Minimal direct impact on affinitySignificantly ReducedSimilar to RAS mutation (enhanced dimerization)
MEK1 (e.g., P124S)MEK kinase hyperactivation; Reduced RAF dependenceNoneSignificantly ReducedBypass of BRAF inhibition; Autonomous MEK/ERK signaling
ERK AmplificationIncreased ERK substrate phosphorylationNoneReducedBypass of upstream inhibition; High ERK output despite reduced activation

This context-dependence underscores the necessity for comprehensive genomic profiling when considering B-Raf IN 1 or similar agents. Targeting BRAF alone is often insufficient in tumors harboring concurrent RAS or MEK mutations; rational combination strategies (e.g., with MEK inhibitors, ERK inhibitors, or agents targeting upstream RTKs) are typically required to achieve robust pathway suppression in these genetically complex settings [5] [6].

Properties

Product Name

B-Raf IN 1

IUPAC Name

N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C29H24F3N5O

Molecular Weight

515.5 g/mol

InChI

InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38)

InChI Key

AIWJVLQNYNCDSL-UHFFFAOYSA-N

SMILES

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F

Solubility

Soluble in DMSO

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.